molecular formula C21H16N4O3 B2801678 3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one CAS No. 886157-84-2

3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one

Cat. No. B2801678
CAS RN: 886157-84-2
M. Wt: 372.384
InChI Key: WPEUSUOCBQNTIF-UHFFFAOYSA-N
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Description

3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one, also known as NQDI-1, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action and its effects on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Coordination Chemistry

  • Compounds similar to "3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one" have been synthesized for potential use in coordination chemistry. For instance, compounds containing nitrogen atoms capable of forming coordinate bonds with metal ions like Mn(II) and Fe(II) have been designed. These compounds form complexes with metal ions and nitric oxide (NO), which can be used for targeted delivery of NO to biological sites, such as tumors, with the NO being released upon irradiation with long-wavelength light (Yang et al., 2017).

Antibacterial Applications

  • Novel syntheses of benzoderivatives of quinoxaline, including compounds structurally related to "3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one", have shown antibacterial properties. These syntheses involve reacting 3-nitro anilines with chloroacetyl chloride to produce compounds with potential antibacterial activity (Karna, R., 2019).

Structural Studies

  • Research on the crystal structures of derivatives of mefloquine, a compound related to "3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one", reveals how different supramolecular arrangements are influenced by combinations of weak intermolecular interactions. This insight can inform the design of compounds with specific physical or chemical properties (Gonçalves et al., 2011).

Organic Salt Synthesis and Characterization

  • The synthesis and characterization of organic salts derived from oxidative cyclization of related compounds highlight their potential in various applications, including pharmacological uses. Such compounds exhibit ionic nature and high reactivity, which could be leveraged in the development of new chemical entities (Faizi et al., 2018).

properties

IUPAC Name

3-nitro-1-phenyl-4-(pyridin-3-ylmethylamino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c26-21-20(25(27)28)19(23-14-15-7-6-12-22-13-15)17-10-4-5-11-18(17)24(21)16-8-2-1-3-9-16/h1-13,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEUSUOCBQNTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-1-phenyl-4-((pyridin-3-ylmethyl)amino)quinolin-2(1H)-one

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